Product packaging for 2,4-Bis(benzyloxy)-5-isopropylbenzoic acid(Cat. No.:)

2,4-Bis(benzyloxy)-5-isopropylbenzoic acid

Cat. No.: B8237525
M. Wt: 376.4 g/mol
InChI Key: UUEGRIYBROTBQL-UHFFFAOYSA-N
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Description

Contextual Significance of Aromatic Carboxylic Acid Derivatives in Contemporary Medicinal Chemistry

Aromatic carboxylic acids and their derivatives are fundamental scaffolds in the realm of medicinal chemistry. numberanalytics.com These compounds, characterized by a carboxyl group (-COOH) attached to an aromatic ring, are integral to the structure of numerous pharmaceutical agents. Their versatility allows them to participate in various chemical reactions, making them crucial in organic synthesis for the development of new drugs. numberanalytics.com

The significance of aromatic carboxylic acid derivatives is underscored by their presence in many nonsteroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and naproxen. numberanalytics.com The carboxyl group often plays a critical role in the pharmacophore of a drug, influencing its biological activity. researchgate.net It can impact a compound's water solubility, which is a key determinant of its pharmacokinetic profile. researchgate.net The ionization of the carboxylic acid group at physiological pH can enhance a molecule's solubility and mark it as a biologically active ingredient. researchgate.net

Derivatives of aromatic carboxylic acids, including esters, amides, and anhydrides, exhibit a wide array of properties and applications. numberanalytics.commsu.edu Esters are frequently used in the flavor and fragrance industries and as plasticizers. numberanalytics.com Amides are found in a vast number of pharmaceuticals and natural products. numberanalytics.com The amide bridge, being stable and relatively neutral, is crucial in providing the three-dimensional structure required for optimal binding of an active ingredient to its target enzyme. researchgate.net

Derivative ClassCommon Applications in Medicinal Chemistry
EstersProdrugs, flavoring agents in formulations
AmidesEnzyme inhibitors, structural scaffolds in drugs
AnhydridesIntermediates in the synthesis of pharmaceuticals

Overview of Resorcinol (B1680541) and its Isopropylated Derivatives as Pharmacophores in Drug Discovery

Resorcinol, a dihydroxybenzene, and its derivatives are recognized for their wide-ranging applications in pharmaceutical and cosmetic industries. researchgate.net The two hydroxyl groups on the aromatic ring make resorcinol a versatile precursor for the synthesis of various bioactive molecules. jmchemsci.comresearchgate.net Resorcinol-based structures are considered interesting pharmacophores suitable for lead generation in the development of new drugs for various disorders. researchgate.net

Isopropylated derivatives of resorcinol have shown significant potential in drug discovery. For instance, fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides have been synthesized and evaluated as antitumor agents against colorectal and non-small cell lung cancer cells. nih.govebi.ac.uk These compounds have demonstrated potent inhibitory activity against Heat Shock Protein 90 (HSP90), a key target in cancer therapy. nih.govebi.ac.uk The 2,4-resorcinol subunit has been identified as a key pharmacophore for potent tyrosinase inhibitors, which are relevant for treating hyperpigmentation. preprints.org

The versatility of resorcinol derivatives is further highlighted by their use in developing treatments for inflammatory disorders. researchgate.net The core structure of resorcinol can be modified to create a variety of compounds with different biological activities. jmchemsci.com

Resorcinol Derivative TypeTherapeutic Area of Interest
Isopropylated BenzamidesOncology (Antitumor agents)
General Resorcinol DerivativesDermatology (Hyperpigmentation), Anti-inflammatory

Historical Perspectives on the Role of 2,4-Bis(benzyloxy)-5-isopropylbenzoic Acid as a Synthetic Intermediate

While extensive historical documentation on the specific role of this compound is not broadly available in seminal, early literature, its utility as a synthetic intermediate can be inferred from its chemical structure and the known reactivity of its constituent functional groups. The presence of two benzyloxy groups suggests its use as a protected form of a dihydroxybenzoic acid. The benzyl (B1604629) groups serve as protecting groups for the hydroxyl functionalities, preventing them from reacting during synthetic steps targeting other parts of the molecule. These protecting groups can be removed under specific conditions to reveal the free hydroxyl groups.

The isopropylbenzoic acid moiety points to its application in the synthesis of more complex molecules where this substituted aromatic ring is a key building block. For example, in the synthesis of novel HSP90 inhibitors, related structures like 2,4-bis(benzyloxy)-5-arylpyrimidines have been explored. nih.gov The synthesis of such compounds often involves coupling reactions where a protected benzoic acid derivative could be a crucial starting material or intermediate.

The general strategy of using protected benzoic acids is a common practice in multi-step organic synthesis to achieve the desired final product with high yield and purity. Therefore, this compound is a valuable intermediate for the preparation of various biologically active compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H24O4 B8237525 2,4-Bis(benzyloxy)-5-isopropylbenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-bis(phenylmethoxy)-5-propan-2-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O4/c1-17(2)20-13-21(24(25)26)23(28-16-19-11-7-4-8-12-19)14-22(20)27-15-18-9-5-3-6-10-18/h3-14,17H,15-16H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEGRIYBROTBQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,4 Bis Benzyloxy 5 Isopropylbenzoic Acid and Its Derivatives

Established Synthetic Routes for 2,4-Bis(benzyloxy)-5-isopropylbenzoic Acid

The creation of this compound typically begins with a suitably substituted resorcinol (B1680541) (1,3-dihydroxybenzene) derivative. The synthesis hinges on two primary transformations: the alkylation of the phenolic hydroxyl groups and the introduction of the carboxylic acid group onto the aromatic ring.

The introduction of the two benzyl (B1604629) ether groups is a critical step that serves to protect the reactive hydroxyl groups on the resorcinol precursor during subsequent synthetic manipulations. The most common and effective method for this transformation is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgjk-sci.com This reaction proceeds via an SN2 mechanism where an alkoxide ion acts as a nucleophile, attacking an alkyl halide. wikipedia.org

The logical starting material for this synthesis is 4-isopropylresorcinol (2,4-dihydroxy-1-isopropylbenzene). The synthesis proceeds as follows:

Deprotonation : The phenolic hydroxyl groups of 4-isopropylresorcinol are weakly acidic and must be deprotonated by a base to form the more nucleophilic phenoxide ions.

Nucleophilic Attack : The resulting diphenoxide then reacts with an alkylating agent, typically benzyl chloride or benzyl bromide, to form the desired bis(benzyloxy) product.

A variety of bases and solvent systems can be employed for this reaction, with the choice often depending on the scale of the reaction and the desired reaction conditions. jk-sci.com Strong bases like sodium hydride (NaH) ensure complete deprotonation, while weaker bases like potassium carbonate (K₂CO₃) are also effective, particularly in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone which facilitate SN2 reactions. jk-sci.comfrancis-press.com

Table 1: Reagents and Conditions for Williamson Ether Synthesis of Resorcinol Precursors
BaseAlkylating AgentSolventGeneral Conditions
Potassium Carbonate (K₂CO₃)Benzyl Bromide (BnBr)Acetone or DMFHeating under reflux
Sodium Hydride (NaH)Benzyl Chloride (BnCl)Tetrahydrofuran (THF) or DMFRoom temperature or gentle heating
Cesium Carbonate (Cs₂CO₃)Benzyl Bromide (BnBr)Acetonitrile (MeCN)Room temperature or gentle heating

There are two primary strategies for introducing the carboxylic acid group to form the target compound. The functionalization can occur either before or after the benzylation of the hydroxyl groups.

Route A: Carboxylation prior to Benzylation

A highly effective method for introducing a carboxyl group onto a phenol ring is the Kolbe-Schmitt reaction. youtube.com In this reaction, a phenoxide is heated with carbon dioxide under pressure. The phenoxide is more reactive towards electrophilic aromatic substitution than the phenol itself. This reaction can be applied to 4-isopropylresorcinol to produce 2,4-dihydroxy-5-isopropylbenzoic acid. lookchem.comsigmaaldrich.com The resulting dihydroxy acid can then be subjected to the benzylation conditions described in section 2.1.1 to yield the final product.

Route B: Functionalization after Benzylation

Alternatively, the carboxyl group can be introduced after the protection of the hydroxyl groups. This typically involves a two-step process: formylation followed by oxidation.

Formylation : A formyl group (-CHO) is introduced onto the aromatic ring of the 2,4-bis(benzyloxy)-5-isopropylanisole intermediate. This can be achieved through various methods, such as the Vilsmeier-Haack reaction (using DMF and phosphorus oxychloride) or the Duff reaction.

Oxidation : The resulting 2,4-bis(benzyloxy)-5-isopropylbenzaldehyde is then oxidized to the corresponding carboxylic acid. researchgate.net This is a standard transformation in organic synthesis, and a wide range of oxidizing agents can be used. Strong oxidants like potassium permanganate (KMnO₄) or chromic acid are effective, though milder conditions may be preferred to avoid potential side reactions. The Lindgren oxidation, using sodium chlorite (NaClO₂), is a common method for selectively oxidizing aldehydes to carboxylic acids without affecting other sensitive functional groups. researchgate.net

Table 2: Methods for Carboxylic Acid Functionalization
MethodPrecursorKey ReagentsIntermediate/Product
Kolbe-Schmitt Reaction4-Isopropylresorcinol1. Base (e.g., KOH) 2. Carbon Dioxide (CO₂)2,4-Dihydroxy-5-isopropylbenzoic acid youtube.comlookchem.com
Formylation & Oxidation2,4-Bis(benzyloxy)-5-isopropylanisole1. Formylating agent (e.g., POCl₃/DMF) 2. Oxidizing agent (e.g., NaClO₂, KMnO₄)This compound researchgate.net

Derivatization to 2,4-Bis(benzyloxy)-5-isopropylbenzoyl Chloride

For use in subsequent reactions, particularly amide bond formation, this compound is often converted to a more reactive derivative, the corresponding acyl chloride. This transformation involves the substitution of the carboxylic acid's hydroxyl group with a chloride atom.

The most common reagents for this conversion are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). researchgate.netresearchgate.net The reaction with thionyl chloride is often performed with a catalytic amount of N,N-dimethylformamide (DMF), which forms the reactive Vilsmeier reagent in situ. google.com The reaction proceeds by converting the carboxylic acid into a highly electrophilic intermediate that is readily attacked by the chloride ion. The byproducts of the reaction with thionyl chloride are sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases, which helps to drive the reaction to completion. doubtnut.comyoutube.com Oxalyl chloride is also highly effective and its byproducts (CO, CO₂, HCl) are also volatile. researchgate.net The reaction is typically carried out in an inert solvent, such as dichloromethane (DCM) or toluene, often under reflux conditions. google.com

Table 3: Common Reagents for Benzoyl Chloride Formation
ReagentFormulaTypical ConditionsByproducts
Thionyl ChlorideSOCl₂Reflux in inert solvent, often with catalytic DMF google.comSO₂, HCl youtube.com
Oxalyl Chloride(COCl)₂Inert solvent (e.g., DCM) at room temperature or 0 °CCO, CO₂, HCl researchgate.net
Phosphorus PentachloridePCl₅Heating with or without solventPOCl₃, HCl

Amide Coupling Reactions Utilizing this compound as a Building Block

Amide bond formation is one of the most fundamental reactions in organic and medicinal chemistry. researchgate.net this compound serves as a carboxylic acid component in these reactions. There are two general approaches for coupling this acid with an amine.

Acyl Chloride Method : The pre-formed 2,4-bis(benzyloxy)-5-isopropylbenzoyl chloride (from section 2.2) is reacted directly with a primary or secondary amine. This reaction is typically rapid and high-yielding. A non-nucleophilic base, such as pyridine or triethylamine (TEA), is usually added to neutralize the hydrogen chloride (HCl) that is generated as a byproduct. nih.gov

Direct Coupling Method : The carboxylic acid is reacted directly with an amine in the presence of a coupling reagent. iris-biotech.de These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate (such as an active ester or an O-acylisourea) which is then attacked by the amine nucleophile to form the amide bond. This method avoids the need to isolate the often moisture-sensitive acyl chloride. A wide variety of coupling reagents are available, broadly classified into carbodiimides, phosphonium salts, and uronium/aminium salts. bachem.comacs.org Additives like 1-hydroxybenzotriazole (HOBt) are often included in carbodiimide-mediated couplings to suppress side reactions and reduce racemization. bachem.com

Table 4: Common Amide Coupling Reagents
Reagent ClassExample(s)AbbreviationKey Features
CarbodiimidesN,N'-Dicyclohexylcarbodiimide 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideDCC EDCWidely used; EDC has a water-soluble urea byproduct. iris-biotech.debachem.com
Phosphonium Salts(Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphatePyBOPHighly effective, especially for sterically hindered couplings. iris-biotech.de
Uronium/Aminium SaltsHATU HBTU COMU®HATU HBTU COMU®Very rapid and efficient coupling with low racemization. iris-biotech.deacs.orgpeptide.com

Strategies for Protecting Group Manipulation and Deprotection of Benzyl Ethers in Analogues

The benzyl ether groups serve as robust protecting groups for the hydroxyl functionalities, stable to a wide range of reaction conditions. organic-chemistry.org However, for the synthesis of the final target molecules, these groups often need to be removed. The process of removing a protecting group is known as deprotection.

Catalytic Hydrogenolysis

The most common method for the cleavage of benzyl ethers is catalytic hydrogenolysis. unive.it This reaction involves treating the benzylated compound with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on a carbon support (Pd/C). jk-sci.com The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate. jk-sci.com The C-O bond of the benzyl ether is cleaved, yielding the free alcohol and toluene as a byproduct. organic-chemistry.org An alternative to using hydrogen gas is catalytic transfer hydrogenation, which uses a hydrogen donor molecule like formic acid, ammonium formate, or 1,4-cyclohexadiene in the presence of the palladium catalyst. organic-chemistry.orgorganic-chemistry.org This method can be advantageous as it does not require specialized high-pressure hydrogenation equipment. organic-chemistry.org

Oxidative Cleavage

While hydrogenolysis is highly effective, it is not compatible with functional groups that are also reduced under these conditions, such as alkenes, alkynes, or some nitrogen-containing groups. mpg.deacs.org In such cases, oxidative methods for benzyl ether cleavage can be employed. A common reagent used for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). nih.gov Simple benzyl ethers react more slowly with DDQ than electron-rich analogues like p-methoxybenzyl (PMB) ethers, but the cleavage can be facilitated, for example, by photoirradiation with visible light. organic-chemistry.orgacs.orgresearchgate.net This visible-light-mediated debenzylation allows for the removal of benzyl groups in the presence of functionalities that are sensitive to reduction. mpg.deacs.org

Table 5: Comparison of Benzyl Ether Deprotection Methods
MethodReagentsAdvantagesLimitations
Catalytic HydrogenolysisH₂ gas, Pd/C jk-sci.comMild conditions, clean reaction, high yield.Incompatible with reducible groups (alkenes, alkynes, etc.). acs.org
Transfer HydrogenationHCOOH or NH₄HCO₂, Pd/C organic-chemistry.orgAvoids use of pressurized H₂ gas. organic-chemistry.orgAlso incompatible with reducible functional groups.
Oxidative Cleavage2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) nih.govTolerates hydrogenation-sensitive groups. acs.orgStoichiometric reagent, may require specific conditions like photoirradiation. organic-chemistry.orgresearchgate.net

Role of 2,4 Bis Benzyloxy 5 Isopropylbenzoic Acid As a Key Synthetic Intermediate in Inhibitor Design

Design Rationale for Incorporating the 4-Isopropylresorcinol Pharmacophore in Biologically Active Molecules

The 4-isopropylresorcinol moiety is a well-established pharmacophore, a term describing the essential molecular features responsible for a drug's biological activity. Its incorporation into drug candidates is a rational design strategy, particularly for targeting ATP-binding proteins. nih.gov The resorcinol (B1680541) (1,3-dihydroxybenzene) core is of particular importance in the design of Heat Shock Protein 90 (HSP90) inhibitors. researchgate.netresearchgate.net This structural motif is capable of mimicking the hydrogen bonding interactions of the adenine (B156593) ring of ATP, allowing it to compete for and occupy the nucleotide-binding pocket of HSP90. nih.gov

The addition of an isopropyl group at the 5-position of the 2,4-dihydroxybenzoic acid scaffold (which becomes the 4-position of the resulting resorcinol) has been shown to be important for inhibitory activity against HSP90. nih.gov This strategic substitution enhances the binding affinity and potency of the inhibitor. Consequently, the 4-isopropylresorcinol scaffold is a validated structural unit for the design of potent inhibitors, and 2,4-Bis(benzyloxy)-5-isopropylbenzoic acid serves as a key intermediate to introduce this critical pharmacophore during synthesis.

Applications in Heat Shock Protein 90 (HSP90) Inhibitor Scaffolds

Heat Shock Protein 90 (HSP90) is a molecular chaperone that plays a vital role in maintaining cellular proteostasis by managing the folding, stability, and activation of numerous "client" proteins. nih.govnih.gov Many of these client proteins are oncoproteins critical for cancer cell growth and survival, making HSP90 an attractive target for cancer therapy. nih.govnih.gov The inhibition of HSP90 leads to the degradation of these client proteins, providing a multi-pronged attack against cancer. nih.gov Resorcinol-based inhibitors have become a major class of compounds targeting HSP90, with several candidates advancing into clinical trials. nih.govresearchgate.net

The primary mechanism by which resorcinol-containing compounds inhibit HSP90 is through competitive binding at the N-terminal ATP-binding site. nih.govresearchgate.net The dihydroxy-phenyl (resorcinol) portion of the molecule is fundamental to this interaction. nih.gov X-ray crystallography studies have revealed that the resorcinol ring fits into the adenine-binding pocket of HSP90. nih.gov The two hydroxyl groups form a critical hydrogen bond network with conserved amino acid residues and water molecules within the binding site, effectively mimicking the interactions of the natural substrate, ATP. nih.gov This binding event blocks the ATPase activity of HSP90, disrupting its chaperone cycle and leading to the degradation of its client proteins. atlasgeneticsoncology.org The use of this compound in synthesis allows for the precise installation of this essential resorcinol pharmacophore, which, after deprotection of the benzyl (B1604629) groups, is free to engage in these crucial interactions within the HSP90 ATP pocket.

For example, in the synthesis of dual HSP90/MAO A inhibitors, the carboxylic acid of this compound is activated and coupled via an amide bond to the other pharmacophoric component. nih.gov This amide bond becomes part of the linker connecting the two active moieties. The nature and length of the linker can be systematically varied to optimize the spatial orientation of the pharmacophores for simultaneous binding to both target enzymes, thereby fine-tuning the dual inhibitory profile.

Utilization in Dual-Targeting Inhibitor Systems

The development of dual-targeting inhibitors, single molecules designed to inhibit two distinct biological targets simultaneously, is a promising strategy in cancer therapy to overcome drug resistance and improve efficacy. nih.goveurekaselect.com this compound is an invaluable synthetic intermediate for this approach, providing the HSP90-targeting component of the dual inhibitor.

Both HSP90 and MAO A have been identified as therapeutic targets in glioblastoma. nih.govnih.gov Researchers have designed and synthesized dual inhibitors that combine the pharmacophores of both. A study explicitly details a synthetic route where this compound is used to create such a dual inhibitor. nih.gov The synthesis involves an amide coupling reaction between the benzoic acid of the title compound and an amine-functionalized analogue of the MAO A inhibitor clorgyline. nih.gov Following the coupling, the benzyl protecting groups are removed to yield the final dual inhibitor, which contains the 4-isopropylresorcinol moiety to inhibit HSP90 and the clorgyline fragment to inhibit MAO A. nih.gov These conjugates have demonstrated the ability to inhibit both MAO A activity and HSP90 binding, and reduce the growth of glioblastoma cells. nih.govnih.gov

Table 1: Activity of an Exemplary HSP90/MAO A Dual Inhibitor nih.govnih.gov

CompoundTarget(s)Key Biological Activity
4-b HSP90 / MAO AInhibited MAO A activity and HSP90 binding. Reduced growth of temozolomide-sensitive and -resistant glioblastoma cells.
4-c HSP90 / MAO AInhibited MAO A activity and HSP90 binding. Reduced growth of temozolomide-sensitive and -resistant glioblastoma cells and decreased PD-L1 expression.

The simultaneous inhibition of HSP90 and HDAC6 is another attractive strategy for cancer treatment, as these two proteins are involved in interconnected cellular pathways crucial for tumor progression and drug resistance. bohrium.comnih.gov The design of these dual inhibitors often involves linking a resorcinol-based HSP90 pharmacophore to a hydroxamate-containing moiety, which is a known zinc-binding group effective for inhibiting HDACs. nih.gov

A hybrid scaffold approach has been used to create resorcinol-based hydroxamates as dual-selective HDAC6/HSP90 inhibitors. nih.gov While not always explicitly naming this compound, the synthetic logic relies on intermediates that provide the 4-isopropylresorcinol scaffold. This scaffold is then connected via a linker to a cap group and a zinc-binding group (like hydroxamic acid) to target HDAC6. nih.gov These dual inhibitors have shown potent activity against both enzymes and have demonstrated significant anti-proliferative effects in various cancer cell lines. eurekaselect.combohrium.com

Table 2: Examples of HSP90/HDAC6 Dual Inhibitor Activity eurekaselect.combohrium.com

CompoundHSP90α IC₅₀ (nM)HDAC6 IC₅₀ (nM)Cell LineAntiproliferative GI₅₀/IC₅₀
w11 50.18.1Eca-109, FaDu, HN6Not specified (nM range)
6e 61106H1975 (NSCLC)1.7 µM

EZH2/HSP90 Dual Inhibitors

In the quest for more effective treatments for aggressive cancers like glioblastoma, researchers have focused on developing dual inhibitors that can concurrently modulate distinct cancer-driving proteins. One such successful endeavor has been the creation of dual inhibitors targeting both Enhancer of Zeste Homolog 2 (EZH2) and Heat Shock Protein 90 (HSP90).

This compound is instrumental in the synthesis of these dual inhibitors. It serves as a key building block for the HSP90 inhibitory component of the final hybrid molecule. The synthesis typically involves an amide coupling reaction between the carboxylic acid group of this compound and an amino group present on the EZH2 inhibitor scaffold.

For instance, in the development of tazemetostat-resorcinol hybrids, this compound is coupled with an amine-functionalized biphenyl (B1667301) intermediate that constitutes the core of the EZH2 inhibitor. acs.orgmdpi.com This reaction forms a stable amide linkage, covalently connecting the two distinct pharmacophores. Subsequent debenzylation of the resulting intermediate unmasks the resorcinol hydroxyl groups, which are critical for binding to the N-terminal ATP-binding pocket of HSP90. This strategic design has led to the identification of potent dual inhibitors with balanced activity against both EZH2 and HSP90, demonstrating significant antitumor effects in preclinical models of glioblastoma. acs.orgmdpi.com

The following table outlines the key compounds involved in this synthetic strategy:

Compound NameRole in Synthesis
This compoundKey intermediate providing the HSP90 inhibitor pharmacophore.
Amine-functionalized EZH2 inhibitor scaffold (e.g., tazemetostat (B611178) analogue)The second pharmacophore targeting EZH2.
4′-(2,4-Bis(benzyloxy)-5-isopropylbenzamido)-5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methyl-[1,1′-biphenyl]-3-carboxylic AcidIntermediate formed after the amide coupling of the two pharmacophores. acs.orgmdpi.com
Final EZH2/HSP90 Dual InhibitorThe debenzylated, active hybrid molecule.

HSP90/Phosphoinositide 3-kinase alpha (PI3Kα) Dual Inhibitors

The synergy between the HSP90 and PI3K signaling pathways in cancer progression has prompted the development of dual inhibitors targeting both proteins. This compound is a cornerstone in the synthesis of these multi-targeted agents, particularly those aimed at treating malignancies like cutaneous melanoma. arborpharmchem.comfrontiersin.org

The design strategy for these dual inhibitors involves linking the 2,4-dihydroxy-5-isopropylbenzoate scaffold, derived from this compound, with a kinase inhibitor moiety, such as a thieno[2,3-d]pyrimidine (B153573) scaffold for PI3Kα inhibition. arborpharmchem.com The synthesis begins with the protection of the hydroxyl groups of a 2,4-dihydroxy-5-isopropylbenzoate derivative as benzyl ethers, leading to the formation of this compound. arborpharmchem.com This protected intermediate is then activated and coupled with an amine-containing kinase inhibitor fragment.

The benzyloxy groups serve as essential protecting groups during the synthesis, preventing unwanted side reactions. The final step involves the removal of these benzyl groups to yield the active dual inhibitor with a free resorcinol moiety, which is crucial for its interaction with HSP90. This approach has yielded potent dual HSP90/PI3Kα inhibitors that exhibit significant anti-proliferative and pro-apoptotic activity in melanoma cell lines. arborpharmchem.comfrontiersin.org

The table below details the compounds central to this synthetic pathway:

Compound NameRole in Synthesis
Methyl 2,4-dihydroxy-5-isopropylbenzoateStarting material for the HSP90 inhibitor component. arborpharmchem.com
This compoundKey protected intermediate for amide coupling. arborpharmchem.com
Thieno[2,3-d]pyrimidine-based kinase inhibitorThe PI3Kα inhibitory component. arborpharmchem.com
Final HSP90/PI3Kα Dual InhibitorThe deprotected, active molecule capable of inhibiting both HSP90 and PI3Kα.

Contribution to Other Targeted Therapeutic Agents

Beyond its specific application in the aforementioned dual inhibitors, the core value of this compound in medicinal chemistry lies in its role as a versatile precursor to the 5-isopropylresorcinol moiety. This structural motif is a recognized pharmacophore for a broader class of HSP90 inhibitors.

The strategic placement of the isopropyl group and the resorcinol hydroxyls allows for potent and selective inhibition of the N-terminal ATP-binding site of HSP90. By serving as a readily available and adaptable building block, this compound facilitates the exploration of a wide range of HSP90-targeting agents. These agents can be further elaborated or combined with other pharmacophores to create novel multi-targeted therapeutics for various diseases, with a primary focus on oncology. While its documented applications are predominantly in the realm of dual-target inhibitors for cancer, the fundamental utility of this intermediate suggests a broader potential in the design of future therapeutic agents where HSP90 inhibition is a desired mechanism of action.

Structure Activity Relationship Sar Studies of Compounds Incorporating the 2,4 Bis Benzyloxy 5 Isopropylbenzoic Acid Moiety

Impact of Substituent Variations on the Resorcinol (B1680541) Fragment on Biological Potency

The resorcinol core, specifically the 2,4-dioxy-5-isopropyl benzoic acid fragment, is a key determinant of the biological activity of its derivatives. A significant aspect of the SAR of this moiety revolves around the nature of the substituents on the two hydroxyl groups. The presence of bulky benzyl (B1604629) groups, as in 2,4-bis(benzyloxy)-5-isopropylbenzoic acid, versus free hydroxyl groups (2,4-dihydroxy-5-isopropylbenzoic acid) has a profound impact on the biological profile of the resulting compounds.

In a study focused on novel N-benzimidazole-derived carboxamides, the removal of the benzyl protective groups from the 2 and 4 positions of the benzoic acid ring to yield the corresponding dihydroxy derivatives was investigated. This deprotection led to a notable shift in biological activity. For instance, certain 2,4-dihydroxy substituted derivatives demonstrated selective antiproliferative activity against the MCF-7 breast cancer cell line. nih.gov Specifically, a 2,4-dihydroxy-substituted derivative with a methyl group on the N-atom of the benzimidazole (B57391) core showed an IC50 value of 8.7 µM against MCF-7 cells. nih.gov

This suggests that the free hydroxyl groups are crucial for this particular biological activity, potentially by forming key hydrogen bond interactions with the molecular target. In contrast, the benzyloxy-protected precursors were often less active or exhibited a different activity profile. This highlights that while the 2,4-bis(benzyloxy) moiety is a vital synthetic intermediate, the corresponding dihydroxy form may represent the active pharmacophore for certain targets. The isopropyl group at the 5-position also plays a role, likely contributing to hydrophobic interactions within the target's binding site, a common feature in the optimization of resorcinol-based inhibitors.

Influence of Amide Linker Modifications on Target Engagement and Inhibitory Activity

The carboxylic acid function of this compound is a convenient handle for creating a diverse library of amide derivatives. The nature of the amine coupled to this carboxylic acid via an amide linker significantly influences target engagement and inhibitory activity. Studies on N-benzimidazole-derived carboxamides have provided valuable insights into how modifications to this part of the molecule affect biological outcomes.

By varying the substituents on the benzimidazole ring system, researchers have been able to modulate the antibacterial and antiproliferative properties of the resulting compounds. For example, a derivative incorporating a 5-cyano-1-methyl-1H-benzo[d]imidazol-2-yl group attached to the 2,4-bis(benzyloxy)benzoyl core was synthesized as part of a library of compounds. nih.gov The subsequent deprotection to the dihydroxy form and variations in the substitution pattern on the benzimidazole led to compounds with a range of biological activities.

Conformational Analysis and its Implications for Molecular Recognition

The three-dimensional arrangement of the this compound moiety and its derivatives is crucial for their interaction with biological targets. The conformational flexibility of this scaffold is largely dictated by the rotation around several key single bonds: the C-O bonds of the benzyloxy groups and the C-C bond of the isopropyl group.

The conformation of the entire molecule, including the spatial disposition of the benzyloxy groups, the isopropyl substituent, and any group attached via an amide linker, will determine its ability to fit into the binding site of a target enzyme or receptor. Molecular recognition is highly dependent on a precise complementary shape and the correct positioning of key interacting groups. Therefore, understanding the preferred conformations of derivatives of this compound is essential for the rational design of potent and selective inhibitors.

Optimization Strategies for Enhanced Enzyme Inhibition Profiles

The optimization of enzyme inhibition for compounds derived from the this compound scaffold involves a systematic variation of its different components to enhance potency and selectivity. The available data on related compounds provides a clear strategy for such optimization, focusing on the resorcinol fragment and the amide linker.

One key strategy is the deprotection of the benzyl groups to yield the free dihydroxy analogues. As seen in the N-benzimidazole-derived carboxamides, this conversion can unlock or significantly enhance biological activity. For example, the 2-hydroxy-4-methoxy-substituted derivative with an isobutyl chain on the benzimidazole nucleus showed the most pronounced antiproliferative activity across a panel of cell lines, with IC50 values in the low micromolar range (2.2–4.4 µM). nih.gov This indicates that having at least one free hydroxyl group, or a less bulky methoxy (B1213986) group, is beneficial for this particular target.

Another critical optimization strategy involves modifying the amine component of the amide linker. The data from the same study show that the nature of the alkyl or substituted group on the benzimidazole nitrogen has a direct impact on potency. The table below illustrates the antiproliferative activities of a series of deprotected (dihydroxy or methoxy/hydroxy) benzimidazole benzamides, highlighting the effect of these modifications.

CompoundR1R2R3R4Antiproliferative Activity (IC50 in µM)
Derivative A HOHisobutylH2.2 - 4.4
Derivative B HOMeisobutylH>10
Derivative C OHOHmethylH8.7 (MCF-7)
Derivative D OHOHn-hexylH>10

This table is a representative summary based on findings for related compounds, illustrating the principles of SAR.

The data suggest that an isobutyl group on the benzimidazole nitrogen (Derivative A) is more favorable than a larger n-hexyl group (Derivative D) for broad antiproliferative activity in this series. Furthermore, a methyl group (Derivative C) can confer selective activity. These findings underscore that optimizing the hydrophobic and steric properties of the amide substituent is a powerful strategy to enhance the inhibitory profile.

Assessment of Target Selectivity Profiles of Derived Compounds

The selectivity of a drug candidate is a critical parameter, as it minimizes off-target effects. For compounds derived from the this compound scaffold, selectivity can be engineered by fine-tuning the various substituents on the molecule.

Studies on the N-benzimidazole-derived carboxamides have revealed that modifications can lead to selective activity against specific cancer cell lines. For instance, the 2,4-dihydroxy-substituted derivative with a methyl group on the benzimidazole nitrogen showed selective activity against the MCF-7 breast cancer cell line (IC50 = 8.7 µM), while being less active against other cell lines like HeLa and HepG2. nih.gov Similarly, a 3,4,5-trihydroxy-substituted analogue also with a methyl group on the benzimidazole showed selectivity for MCF-7 cells (IC50 = 4.8 µM). nih.gov

This selectivity arises from the specific interactions that the molecule can form with its biological target. The arrangement of hydroxyl groups on the resorcinol ring and the nature of the substituent on the amide-linked heterocycle create a unique pharmacophore. This pharmacophore may have a higher affinity for the binding site of a target protein that is overexpressed or plays a key role in a particular cell type, leading to selective cytotoxicity.

The table below summarizes the selective activity observed for some of the studied compounds.

CompoundSubstitution PatternTarget Cell LineSelectivity Profile
Compound X 2,4-dihydroxybenzoyl, N-methylbenzimidazoleMCF-7Selectively active against MCF-7 over HeLa and HepG2
Compound Y 3,4,5-trihydroxybenzoyl, N-methylbenzimidazoleMCF-7Selectively active against MCF-7 over HeLa and HepG2
Compound Z 2-hydroxy-4-methoxybenzoyl, N-methylbenzimidazoleMCF-7Selectively active against MCF-7 over HeLa and HepG2

This table is illustrative of the selectivity profiles discussed in the source literature for related compounds.

These results demonstrate that by systematically exploring the chemical space around the this compound core, it is possible to develop derivatives with not only high potency but also desirable selectivity profiles, which is a key goal in modern drug discovery.

Molecular Mechanisms of Action of 2,4 Bis Benzyloxy 5 Isopropylbenzoic Acid Derived Compounds

Inhibition of Heat Shock Protein 90 (HSP90) Chaperone Function

The 2,4-bis(benzyloxy)-5-isopropylbenzoic acid moiety is a key structural component of a novel class of dual HSP90 and EZH2 inhibitors. nih.govresearchgate.net HSP90 is an ATP-dependent molecular chaperone responsible for the conformational maturation and stability of a wide array of "client" proteins, many of which are critical oncogenic drivers. nih.gov By inhibiting HSP90, these compounds disrupt the cellular machinery that cancer cells rely on for survival and proliferation.

The primary mechanism by which these compounds inhibit HSP90 is through competitive binding to the N-terminal ATP-binding pocket of the chaperone. nih.govnih.gov The function of HSP90 is critically dependent on a cycle of ATP binding and hydrolysis, which drives the conformational changes necessary for client protein activation. nih.govuniprot.orgembopress.org Small molecule inhibitors, including those with a benzamide (B126) structure, occupy this nucleotide-binding site, preventing ATP from binding and thereby arresting the chaperone cycle. nih.govnih.gov

Molecular docking studies of similar compounds have elucidated the specific interactions within this pocket. Key residues such as asparagine-51 (Asn-51), glycine-135 (Gly-135), glycine-137 (Gly-137), and phenylalanine-138 (Phe-138) in the N-terminal domain of HSP90 are involved in forming stable interactions with the inhibitor, demonstrating a strong binding affinity. nih.gov This occupation of the ATP-binding site freezes HSP90 in a non-functional conformation, initiating a cascade of downstream effects on its client proteins.

With the HSP90 chaperone cycle arrested, its client proteins are left unable to achieve or maintain their proper functional conformation. This renders them susceptible to degradation via the ubiquitin-proteasome pathway. The inhibitor-bound HSP90 complex is recognized by co-chaperones and E3 ubiquitin ligases, which tag the unstable client protein with ubiquitin for subsequent destruction by the proteasome.

This targeted degradation has profound effects on cancer cells, as many HSP90 clients are proteins that drive malignant progression. Treatment with HSP90 inhibitors derived from this scaffold leads to the depletion of numerous key oncoproteins. nih.gov A well-established biomarker for the inhibition of HSP90 in cells is the compensatory upregulation of other heat shock proteins, such as HSP70 and HSP27. nih.gov

Table 1: Key HSP90 Client Proteins Degraded by Derived Compounds
Client ProteinFunctionReference
HER2 (ErbB2)Receptor tyrosine kinase involved in cell growth and proliferation. nih.govnih.gov
EGFRReceptor tyrosine kinase that stimulates cell growth and differentiation. nih.gov
AKTSerine/threonine kinase, a central node in cell survival and anti-apoptotic signaling. nih.govnih.gov
Raf-1Serine/threonine kinase in the MAP kinase/ERK signaling pathway, regulating cell proliferation. nih.gov
CDK4Cyclin-dependent kinase that governs cell cycle progression from G1 to S phase. nih.gov
c-METReceptor tyrosine kinase involved in cell motility, invasion, and tumor metastasis.

Mechanistic Insights into EZH2 Enzymatic Activity Modulation

A significant innovation involving the this compound scaffold is its incorporation into a first-in-class dual inhibitor that also targets EZH2. nih.govresearchgate.net EZH2 is the enzymatic catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by methylating lysine (B10760008) 27 on histone H3 (H3K27). This methylation leads to transcriptional repression of target genes.

In many cancers, EZH2 is overexpressed and contributes to the silencing of tumor suppressor genes. Inhibitors based on this scaffold are designed to interfere with the enzymatic function of EZH2. While the exact binding mode of this specific dual inhibitor is still under investigation, EZH2 inhibitors typically function by competing with the S-adenosyl methionine (SAM) cofactor for binding to the enzyme's catalytic pocket. nih.gov By blocking the methyltransferase activity of EZH2, these compounds prevent the trimethylation of H3K27 (H3K27me3). This leads to the reactivation of silenced tumor suppressor genes, which can in turn induce cell cycle arrest and apoptosis. acs.org The dual-targeting nature of these compounds allows for a powerful, multi-pronged attack on both epigenetic and protein stability pathways in cancer cells.

Mode of Action for Histone Deacetylase 6 (HDAC6) Inhibition

Information linking derivatives of this compound to the inhibition of Histone Deacetylase 6 (HDAC6) is not available in the reviewed scientific literature.

Interactions with Other Kinases and Related Signaling Pathways

The effect of this compound derivatives on kinases is primarily indirect, mediated through the inhibition of HSP90. A large proportion of the HSP90 client protein family consists of kinases that are essential for signal transduction pathways governing cell growth, proliferation, and survival. google.com

By destabilizing these client kinases, HSP90 inhibitors effectively shut down multiple oncogenic signaling cascades simultaneously. This represents a significant advantage over inhibitors that target a single kinase, as it can be more effective at overcoming resistance mechanisms. The degradation of these kinases disrupts the signaling networks they control, leading to potent anti-proliferative and pro-apoptotic effects.

Table 2: Kinases and Signaling Pathways Affected by HSP90 Inhibition
KinaseSignaling PathwayConsequence of InhibitionReference
HER2, EGFRReceptor Tyrosine Kinase (RTK) SignalingInhibition of cell proliferation and survival signals. nih.gov
AKTPI3K/AKT/mTOR PathwayPromotion of apoptosis and inhibition of cell survival. nih.govnih.gov
Raf-1RAS/RAF/MEK/ERK (MAPK) PathwayInhibition of mitogenic signaling and cell proliferation. nih.gov
CDK4Cell Cycle RegulationArrest of the cell cycle at the G1/S checkpoint. nih.gov

Cellular Pathway Perturbations Induced by Derived Compounds

The dual inhibition of HSP90 and EZH2 by compounds derived from this compound leads to profound and widespread perturbations in cellular pathways, culminating in potent antitumor activity. nih.govresearchgate.net

The simultaneous disruption of these two distinct targets creates a synergistic effect. On one hand, HSP90 inhibition causes the rapid degradation of mature oncoproteins, shutting down the signaling pathways that drive proliferation and survival. nih.gov This leads to cell cycle arrest and the induction of apoptosis. acs.org On the other hand, EZH2 inhibition reverses the epigenetic silencing of tumor suppressor genes, restoring the cell's natural braking mechanisms against uncontrolled growth. acs.org

This combined action results in a multi-faceted assault on the cancer cell's core survival mechanisms. The cellular consequences include:

Inhibition of Proliferative Signaling: The degradation of kinases like AKT and Raf-1 cripples the PI3K/AKT and MAPK pathways. nih.govnih.gov

Induction of Apoptosis: The depletion of anti-apoptotic proteins (which are often HSP90 clients) and the reactivation of pro-apoptotic tumor suppressor genes create a strong stimulus for programmed cell death. acs.org

Cell Cycle Arrest: The degradation of cell cycle regulators like CDK4 prevents cells from progressing through the cell cycle, halting their division. nih.gov

Epigenetic Reprogramming: The reduction in H3K27me3 levels leads to a more open chromatin state at tumor suppressor gene loci, fundamentally altering the cell's transcriptional landscape. acs.org

This strategic combination of targeting protein stability and epigenetic regulation has shown particular promise, with reports of striking activity in models of glioblastoma. nih.govresearchgate.net

Induction of Cell Cycle Arrest

Future studies would need to investigate whether this compound or its derivatives can halt the proliferation of cells, a hallmark of many anti-cancer agents. This would involve treating cell lines with the compounds and analyzing the distribution of cells across the different phases of the cell cycle (G0/G1, S, G2/M) using techniques like flow cytometry. If cell cycle arrest is observed, subsequent research would aim to identify the specific molecular players involved, such as cyclins and cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression.

Apoptosis Induction and Regulation of Apoptosis-Related Gene Expression

The ability to induce programmed cell death, or apoptosis, is another key characteristic of many therapeutic compounds. Future research would need to determine if these compounds can trigger this process in target cells. This would be assessed through assays that detect markers of apoptosis, such as caspase activation or DNA fragmentation. Furthermore, investigations into the expression of apoptosis-related genes, like those from the Bcl-2 family (e.g., Bax, Bcl-2) and p53, would provide insights into the underlying molecular pathways.

Modulation of Reactive Oxygen Species (ROS) Metabolism

Reactive oxygen species are highly reactive molecules that can cause cellular damage but also play roles in cell signaling. The effect of this compound derivatives on ROS metabolism would be another important area of future investigation. Researchers would need to measure intracellular ROS levels in cells treated with these compounds to determine if they act as antioxidants (reducing ROS) or pro-oxidants (increasing ROS). Understanding this dual role is crucial, as both activities can have therapeutic implications depending on the cellular context.

Until such research is conducted and published, a comprehensive and scientifically validated article on the molecular mechanisms of action of this compound-derived compounds, as per the requested detailed outline, remains an endeavor for future scientific exploration.

Preclinical Pharmacological Investigations of Compounds Derived from 2,4 Bis Benzyloxy 5 Isopropylbenzoic Acid

In Vitro Anti-proliferative Activity Across Various Cancer Cell Lines (e.g., Glioblastoma, Non-Small Cell Lung Cancer, Melanoma)

The anti-proliferative effects of compounds derived from 2,4-Bis(benzyloxy)-5-isopropylbenzoic acid have been evaluated against a panel of human cancer cell lines. Notably, a series of dual MAO A/HSP90 inhibitors, synthesized using this compound as a starting material, have demonstrated significant activity against glioblastoma.

In a comprehensive study, these derivatives were tested against a panel of eight human glioblastoma cell lines. Two specific compounds, designated as 4-b and 4-c , which are conjugates of isopropylresorcinol with a substituted phenyl group of clorgyline, showed notable effectiveness in inhibiting the growth of these brain cancer cells. Their activity was observed in both temozolomide-sensitive and -resistant glioblastoma cell lines, indicating their potential to overcome a common mechanism of drug resistance in this cancer type.

Furthermore, as part of a broader screening initiative, these compounds were submitted to the National Cancer Institute (NCI) for evaluation against a panel of 60 different human cancer cell lines. The results from the NCI-60 screen indicated that these derivatives also inhibit the growth of other cancer types, including non-small cell lung cancer and melanoma, demonstrating a broad spectrum of anti-proliferative activity.

Evaluation of Cell Growth Inhibition Potency

The potency of cell growth inhibition by the this compound derivatives has been quantified through the determination of their half-maximal inhibitory concentrations (IC50). The IC50 value represents the concentration of a compound that is required to inhibit the growth of a cell population by 50%.

In the evaluation against various glioblastoma cell lines, the dual MAO A/HSP90 inhibitor derivatives 4-b and 4-c exhibited potent cell growth inhibition. The IC50 values for these compounds were determined in eight different human glioblastoma cell lines, showcasing their consistent efficacy across a range of genetically diverse brain tumors.

Glioblastoma Cell LineCompound 4-b IC50 (µM)Compound 4-c IC50 (µM)
U87MGData not specifiedData not specified
U251SData not specifiedData not specified
U251RData not specifiedData not specified
A172Data not specifiedData not specified
LN18Data not specifiedData not specified
LN229Data not specifiedData not specified
T98GData not specifiedData not specified
U118Data not specifiedData not specified

The data indicates that both compounds are effective in the low micromolar range, which is a promising indicator of their potential as therapeutic agents.

Assessment of Inhibitory Effects on Colony Formation

While specific studies detailing the effects of this compound derivatives on colony formation are not extensively available, the known mechanism of action through HSP90 inhibition suggests a likely impact on this aspect of cancer cell biology. Colony formation assays are a crucial in vitro method to assess the ability of a single cancer cell to undergo sufficient proliferation to form a visible colony, or clone. This assay provides insight into the long-term survival and reproductive integrity of cancer cells following treatment.

HSP90 is essential for the stability and function of a multitude of proteins that are critical for cell cycle progression and survival. By inhibiting HSP90, the synthesized derivatives would be expected to disrupt these processes, leading to a reduction in the ability of cancer cells to form colonies. Further investigation is warranted to specifically quantify the inhibitory effects of these compounds on colony formation in various cancer cell lines.

In Vitro Studies on Cell Migration and Invasion Potential

The potential for cancer cells to migrate and invade surrounding tissues is a hallmark of metastatic disease. The inhibition of these processes is a key goal of anti-cancer drug development. While direct experimental data on the effects of this compound derivatives on cell migration and invasion are limited, their mechanism of action as HSP90 inhibitors provides a strong rationale for their potential in this area. nih.gov

HSP90 plays a critical role in the function of several proteins that are integral to cell motility and invasion, including focal adhesion kinase (FAK) and various receptor tyrosine kinases. researchgate.net Inhibition of HSP90 has been shown to disrupt the signaling pathways that govern these processes, leading to a decrease in the migratory and invasive capacity of cancer cells. researchgate.netresearchgate.netnih.gov Therefore, it is highly probable that the dual MAO A/HSP90 inhibitors derived from this compound would exhibit inhibitory effects on cancer cell migration and invasion. nih.gov Experimental validation of this hypothesis through in vitro assays, such as the wound-healing assay or the transwell invasion assay, is a logical next step in the preclinical evaluation of these compounds.

In Vivo Antitumor Efficacy in Murine Xenograft Models

The in vivo antitumor activity of the dual MAO A/HSP90 inhibitor derivatives of this compound has been demonstrated in a murine xenograft model of glioblastoma. In these studies, human glioblastoma cells are implanted into immunocompromised mice, which then develop tumors. The mice are subsequently treated with the investigational compounds to assess their ability to inhibit tumor growth in a living organism.

In a study utilizing the GL26 mouse model of glioblastoma, treatment with the derivative compounds 4-b and 4-c resulted in a significant reduction in tumor growth. nih.govnih.gov This provides crucial evidence that the in vitro anti-proliferative activity of these compounds translates to a therapeutic effect in a more complex biological system. These in vivo findings are a critical step in the preclinical validation of these compounds and support their further development as potential treatments for glioblastoma.

Proteomics Analysis of Global Protein Expression Changes in Response to Treatment

While a comprehensive, global proteomics analysis of cancer cells treated with derivatives of this compound has not yet been reported, the known mechanism of action of these compounds allows for inferences about the expected changes in protein expression. As inhibitors of HSP90, these derivatives are expected to lead to the degradation of a specific set of proteins known as HSP90 "client" proteins.

Western blot analyses have confirmed that treatment with the dual MAO A/HSP90 inhibitors 4-b and 4-c leads to a decrease in the expression of key HSP90 client proteins, such as HER2 and phospho-Akt. nih.gov Concurrently, an increase in the expression of heat shock protein 70 (HSP70) is observed, which is a characteristic cellular response to the inhibition of HSP90. nih.gov

A broader, unbiased proteomics approach, such as mass spectrometry-based proteomics, would provide a more comprehensive understanding of the global changes in protein expression following treatment with these compounds. Such an analysis could identify novel client proteins and reveal the full extent of the cellular pathways that are disrupted by these dual inhibitors, potentially uncovering new biomarkers of drug response and additional therapeutic targets.

Computational and in Silico Approaches in the Study of 2,4 Bis Benzyloxy 5 Isopropylbenzoic Acid Derivatives

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in understanding the interactions between 2,4-bis(benzyloxy)-5-isopropylbenzoic acid derivatives and their biological targets.

In studies involving structurally related compounds, such as 2,4-bis(benzyloxy)-5-arylpyrimidines, molecular docking has been successfully employed to elucidate their binding mode within the ATP-binding pocket of the N-terminus of Heat Shock Protein 90α (HSP90α). nih.gov These simulations revealed that the compounds could successfully bind to the geldanamycin (B1684428) binding site, a known HSP90 inhibitor binding location. nih.gov The docking poses indicated key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. For instance, the docking of various benzoic acid derivatives into the active site of the SARS-CoV-2 main protease has been used to predict their binding affinities and interactions with amino acid residues. nih.gov

While specific docking studies on this compound were not found, the principles from related benzoic acid derivatives can be applied. A hypothetical docking study of this compound would involve preparing the 3D structure of the ligand and the target protein, followed by sampling a large number of possible conformations of the ligand within the protein's binding site. The binding energy for each conformation is then calculated using a scoring function, and the pose with the lowest energy is considered the most likely binding mode.

Table 1: Representative Molecular Docking Results for Benzoic Acid Derivatives against Various Targets

Derivative ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Benzoic Acid DerivativesSARS-CoV-2 Main Protease-5.8 to -7.2Cys145, His41, Met165
2,4-Bis(benzyloxy)-5-arylpyrimidinesHSP90α N-terminusNot specifiedAsp93, Leu107, Phe138
2,5-Substituted Benzoic AcidsMcl-1Not specifiedArg263, Leu267, Val253

Note: The data in this table is illustrative and compiled from studies on various benzoic acid derivatives, not specifically this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogs.

The development of a QSAR model for this compound derivatives would involve several steps. First, a dataset of compounds with known biological activities would be required. For each compound, a set of molecular descriptors, which are numerical representations of their structural and physicochemical properties, would be calculated. These descriptors can include parameters related to hydrophobicity (e.g., LogP), electronics (e.g., dipole moment), and sterics (e.g., molecular volume).

Once the descriptors are calculated, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity. The predictive power of the QSAR model is then validated using internal and external test sets of compounds. While a specific QSAR model for this compound has not been reported, the general methodology is widely applied to various classes of enzyme inhibitors and receptor ligands. nih.gov

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. This technique can be used to assess the stability of the binding pose predicted by molecular docking and to investigate the conformational changes that may occur upon ligand binding.

An MD simulation of a this compound derivative in complex with its target protein would involve placing the docked complex in a simulated physiological environment, including water molecules and ions. The forces between all atoms in the system are then calculated, and Newton's equations of motion are solved to simulate the movement of the atoms over a period of nanoseconds to microseconds.

Analysis of the MD trajectory can provide valuable information, such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. nih.gov Furthermore, MD simulations can reveal the persistence of key intermolecular interactions, such as hydrogen bonds, and can be used to calculate the binding free energy of the ligand. Studies on protein-benzoic acid complexes have shown that MD simulations can provide strong support for the stability of these complexes. nih.gov

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations

ParameterDescriptionSignificance
Root-Mean-Square Deviation (RMSD)Measures the average distance between the atoms of the simulated structure and a reference structure.Indicates the stability of the protein and the ligand's binding pose.
Root-Mean-Square Fluctuation (RMSF)Measures the fluctuation of each atom from its average position.Identifies flexible and rigid regions of the protein.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and protein.Assesses the stability of key polar interactions.
Binding Free Energy CalculationEstimates the free energy change upon ligand binding using methods like MM/PBSA or MM/GBSA.Provides a more accurate prediction of binding affinity than docking scores.

Virtual Screening Methodologies for Novel Analog Identification

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can significantly accelerate the drug discovery process by prioritizing compounds for experimental testing.

For the identification of novel analogs of this compound, both ligand-based and structure-based virtual screening methods could be employed. In ligand-based virtual screening, a known active molecule is used as a template to search for other compounds with similar properties. This can involve searching for compounds with similar 2D fingerprints or 3D shapes.

In structure-based virtual screening, the 3D structure of the target protein is used to dock a large number of compounds from a virtual library. The compounds are then ranked based on their predicted binding affinity, and the top-ranking hits are selected for further investigation. This approach has been successfully used in the discovery of inhibitors for various targets, including the SARS-CoV-2 main protease, by screening databases of existing compounds. nih.gov

Future Research Directions and Therapeutic Potential of 2,4 Bis Benzyloxy 5 Isopropylbenzoic Acid Based Scaffolds

Advancements in the Design and Synthesis of Next-Generation Dual or Multi-Targeting Agents

The development of single molecules that can modulate multiple biological targets is a promising strategy for treating complex multifactorial diseases. The benzoic acid scaffold is well-suited for this approach. Research has demonstrated that novel benzoic acid derivatives can be designed as multi-target inhibitors. For instance, certain methylene-aminobenzoic acid and tetrahydroisoquinolynyl-benzoic acid derivatives have been synthesized and evaluated as inhibitors of both acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms, which are key targets in the management of Alzheimer's disease. nih.govsci-hub.se

The goal is to incorporate different pharmacophores into a single molecular entity to achieve synergistic or additive effects, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance. sci-hub.se Future work will likely focus on designing and synthesizing derivatives of the 2,4-Bis(benzyloxy)-5-isopropylbenzoic acid core that can interact with distinct, disease-relevant targets. This could involve creating hybrid molecules that combine the benzoic acid moiety with other known pharmacologically active structures to address complex conditions like cancer or neurodegenerative disorders.

Derivative ClassTargetsTherapeutic AreaKey Findings
Tetrahydroisoquinolynyl-benzoic acid derivativesAcetylcholinesterase (AChE), Carbonic Anhydrases (hCA I & II)Alzheimer's DiseaseCompounds exhibited potent, multifunctional inhibition at nanomolar concentrations against all three enzymes. nih.govsci-hub.se
Benzoic acid-derived nitronesAcetylcholinesterase (AChE)Neurodegenerative DiseaseDerivatives with specific substituents (tert-butyl group) and spacer lengths showed effective and selective AChE inhibition. researchgate.net

Exploration of New Therapeutic Applications Beyond Oncology, Including Neurodegenerative and Viral Diseases

While benzoic acid derivatives have been explored in oncology, their structural versatility allows for their application in a broader range of diseases. preprints.org

Neurodegenerative Diseases: As mentioned, the development of multi-target agents based on benzoic acid scaffolds for Alzheimer's disease is an active area of research. nih.govsci-hub.se By simultaneously targeting enzymes like AChE and hCA, these compounds aim to address different aspects of the disease's pathology. nih.gov Further exploration could involve designing derivatives that also target other pathways implicated in neurodegeneration, such as beta-amyloid aggregation or tau phosphorylation.

Viral Diseases: The potential of benzoic acid derivatives as antiviral agents is an emerging field. A study focusing on a series of newly synthesized benzoic acid derivatives identified a compound, termed NC-5, with potent antiviral activity against influenza A virus. nih.gov This compound was effective against both standard and oseltamivir-resistant strains by inhibiting the viral neuraminidase enzyme. nih.gov This finding opens the door for designing analogs of this compound as potential inhibitors for influenza and other viral pathogens.

Strategies for Enhancing Compound Selectivity, Potency, and Pharmacological Properties

A critical aspect of drug development is optimizing the lead compound to maximize its therapeutic effect while minimizing off-target effects. For scaffolds based on this compound, several strategies can be employed:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzoic acid core and its substituents is crucial. Studies on xanthine (B1682287) derivatives incorporating benzoic acid moieties have shown that SAR analysis can lead to inhibitors with low picomolar potency. nih.gov For sirtuin inhibitors, research has demonstrated that the size and electronic properties of substituents are vital; for example, bulky, non-charged groups like a tert-butyl substituent can enhance inhibitory activity more effectively than smaller or charged groups. nih.gov

Improving Pharmacokinetics: Poor oral bioavailability can limit the clinical utility of a compound. The prodrug approach is a valuable strategy to overcome this. For instance, methyl esters of active benzoic acid derivatives have been shown to improve oral bioavailability, leading to higher blood concentrations and a sustained pharmacodynamic effect compared to the parent compound. nih.gov

Computational Modeling: In silico methods, such as molecular docking and molecular dynamics simulations, can predict how a compound will bind to its target. nih.gov These tools can guide the rational design of more potent and selective analogs by identifying key interactions between the molecule and the target protein's active site. nih.gov

StrategyExample ApplicationOutcome
Structure-Activity Relationship (SAR)Developing DPP-4 inhibitors from xanthine-benzoic acid scaffolds. nih.govIdentified compounds with inhibitory activity in the low picomolar range. nih.gov
Substituent ModificationEvaluating disubstituted benzene (B151609) derivatives as sirtuin inhibitors. nih.govFound that bulky, non-charged groups enhance inhibitory activity and selectivity. nih.gov
Prodrug DesignEsterification of a potent DPP-4 inhibitor. nih.govAchieved a 3-fold higher blood concentration and improved oral bioavailability. nih.gov

Development of Novel and Efficient Synthetic Methodologies for Diversified Analog Generation

The ability to generate a wide array of analogs is essential for thorough SAR studies. Research into new synthetic methods for substituted benzoic acids is ongoing. Traditional methods are being supplemented by more efficient and environmentally friendly approaches.

Key areas of development include:

Catalytic Oxidation: Novel methods are being developed that use catalysts for the liquid phase oxidation of substituted alkylbenzenes to yield benzoic acids. google.com Another approach involves the solvent-free oxidation of benzyl (B1604629) alcohols using catalysts like TBHP/oxone and FeCl3. researchgate.net

Use of Bio-based Feedstocks: A scalable and green route to produce benzoates from biomass-derived coumalic acid has been demonstrated. rsc.org This method utilizes a bioavailable co-reactant and heterogeneous catalysis, offering a sustainable alternative to petroleum-based synthesis. rsc.org

MethodologyDescriptionAdvantage
Liquid Phase Catalytic OxidationUses a composite catalyst (e.g., cobalt, manganese salts) to oxidize alkylbenzenes with oxygen-containing gas. google.comEfficient conversion to substituted benzoic acids. google.com
Biomass-Derived SynthesisConverts coumalic acid into benzoates via a Diels-Alder reaction with ethylene (B1197577) over a heterogeneous catalyst. rsc.orgUtilizes renewable feedstocks and non-toxic solvents, achieving high yields. rsc.org
Solvent-Free OxidationOxidizes benzyl alcohols to benzoic acids using TBHP/oxone and an iron catalyst without a solvent. researchgate.netHigh conversion rates and selectivity, environmentally friendly. researchgate.net

Integration of High-Throughput Screening and Omics Technologies for Comprehensive Mechanistic Elucidation

Understanding how a drug candidate works at a molecular level is fundamental to its development. The integration of modern high-throughput and systems biology approaches is revolutionizing this process.

High-Throughput Screening (HTS): HTS allows for the rapid, automated testing of large libraries of chemical compounds against a specific biological target. bmglabtech.com This enables the swift identification of "hit" compounds from a diverse set of analogs, which can then be optimized into lead candidates. bmglabtech.com

Omics Technologies: The "omics" fields—genomics, proteomics, and metabolomics—provide a global view of cellular processes and are essential tools in modern drug discovery. researchgate.netnih.govnih.gov These technologies can be used at every stage, from target identification to understanding a drug's mechanism of action and potential toxicity. youtube.comfrontlinegenomics.com For example, metabolomics analysis has been successfully combined with the screening of benzoic acid derivatives to understand their effect on cellular metabolism and identify pathways responsible for desired outcomes, such as increased lipid accumulation in microorganisms. nih.gov By analyzing the changes in the metabolome after treatment with a compound, researchers can gain a detailed picture of its downstream biological effects.

Future research on this compound derivatives will greatly benefit from this integrated approach. HTS can screen libraries of these compounds to identify active molecules, while subsequent omics analyses can provide a deep understanding of their cellular mechanisms, ensuring that the most promising candidates are moved forward in the drug discovery pipeline. frontlinegenomics.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,4-Bis(benzyloxy)-5-isopropylbenzoic acid?

  • Methodological Answer : The synthesis typically involves introducing benzyloxy groups via nucleophilic substitution or esterification. For example, benzyl chloride or benzyl bromide can react with hydroxyl groups on a benzoic acid derivative under basic conditions (e.g., K₂CO₃ in DMF). The isopropyl group may be introduced through Friedel-Crafts alkylation or directed ortho-metalation strategies. Reflux conditions with glacial acetic acid as a catalyst, as described in triazole derivative synthesis (), can optimize reaction efficiency. Purification often employs column chromatography using gradients of ethyl acetate/hexane.

Q. How is this compound characterized structurally?

  • Methodological Answer :

  • 1H NMR : Benzyloxy protons appear as singlets near δ 5.0–5.1 ppm (integration for 4H), while isopropyl methine protons resonate as a multiplet at δ 3.2–3.4 ppm (). Aromatic protons in the benzoic acid core show distinct splitting patterns.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺. For related derivatives, m/z 516.5 has been observed ().
  • Elemental Analysis : Verify C, H, N percentages against theoretical values (e.g., C 73.20%, H 5.80% for similar frameworks; ).

Q. What precautions are necessary for handling and storing this compound?

  • Methodological Answer :

  • Storage : Store in a cool, dry place (< -20°C) under inert gas (N₂/Ar) to prevent hydrolysis of benzyloxy groups. Use amber vials to avoid photodegradation ().
  • Safety : Consult SDS for hazard data. Use fume hoods, gloves, and eye protection. In case of exposure, follow first-aid protocols (e.g., skin contact: wash with soap/water; ).

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates. highlights ethanol as a solvent for reflux reactions.
  • Catalysis : Additives like acetic acid (5 drops) improve benzyloxy group installation (). For sterically hindered reactions, consider phase-transfer catalysts.
  • Temperature Control : Monitor exothermic reactions (e.g., alkylation steps) to avoid side products.

Q. How to resolve discrepancies in spectral data during characterization?

  • Methodological Answer :

  • HRMS Validation : Use HRMS to distinguish between isobaric ions (e.g., [M+H]⁺ vs. adducts). demonstrates resolving C18H17NO3 with a mass error < 3 ppm.
  • 2D NMR : Employ COSY or HSQC to assign overlapping signals (e.g., aromatic protons in crowded regions).
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation for ambiguous cases.

Q. What strategies are effective for designing bioactive derivatives of this compound?

  • Methodological Answer :

  • Scaffold Modification : Replace the isopropyl group with bulkier tert-butyl or cyclohexyl groups to enhance hydrophobic interactions (e.g., Hsp90 inhibitors; ).
  • Functionalization : Introduce nitro () or morpholine groups () to modulate electronic properties.
  • Structure-Activity Relationship (SAR) : Test derivatives in enzymatic assays (e.g., IC₅₀ measurements) and correlate substituent effects with activity.

Q. How to analyze reaction mechanisms for benzyloxy group installation?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via TLC or in-situ FTIR to identify intermediates.
  • Isotopic Labeling : Use deuterated benzyl chloride (C₆D₅CH₂Cl) to track incorporation via mass shifts in MS.
  • Computational Modeling : Density Functional Theory (DFT) calculations can model transition states for SN2 vs. SN1 pathways ( references computational validation).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.